molecular formula C13H13NO3 B1468529 Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1405760-98-6

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B1468529
CAS No.: 1405760-98-6
M. Wt: 231.25 g/mol
InChI Key: FFRCXPDJQYULRU-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is a synthetic compound featuring a benzofuran scaffold linked to a 3-hydroxypyrrolidine moiety via a methanone group. The benzofuran nucleus is recognized as a privileged structure in medicinal chemistry, present in a wide array of bioactive natural products and synthetic compounds with diverse pharmacological applications . This specific molecular architecture makes it a valuable intermediate for researchers exploring new chemical entities in drug discovery. The core benzofuran scaffold has been identified as an emerging framework for the development of antimicrobial agents, showing promise against a range of multidrug-resistant bacteria and fungi . Furthermore, structural analogs, particularly those incorporating a pyrrolidine ring, have been investigated as potent and selective ligands for neurological and inflammatory targets. For instance, dihydrobenzofuran-containing piperazine derivatives have been characterized as novel antagonists for histamine H3 and H4 receptors, demonstrating significant anti-inflammatory potential in preclinical models . The 3-hydroxypyrrolidine group in this compound may enhance its solubility and provide a key interaction site for binding to biological targets, making it a versatile building block for constructing more complex molecules. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound in various exploratory studies, including but not limited to, synthetic chemistry, antimicrobial screening, and the development of ligands for G-protein coupled receptors (GPCRs).

Properties

IUPAC Name

1-benzofuran-2-yl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRCXPDJQYULRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with proteins involved in oxidative stress responses, modulating their activity to enhance cellular defense mechanisms.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other pro-apoptotic factors. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, this compound can alter gene expression profiles, leading to the upregulation of tumor suppressor genes and downregulation of oncogenes. In normal cells, this compound has been found to enhance cellular metabolism by increasing the activity of metabolic enzymes and promoting ATP production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in a cascade of biochemical events that ultimately influence cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits high stability and potency, effectively modulating target biomolecules and cellular processes. Over extended periods, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged activation of signaling pathways and persistent changes in gene expression. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing immune responses and reducing inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses above this range lead to adverse effects. These findings underscore the importance of dose optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. For instance, this compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, this compound can accumulate in specific cellular organelles, such as mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, this compound can be targeted to mitochondria, where it modulates metabolic enzymes and enhances ATP production. The subcellular localization of this compound is essential for its precise biochemical effects.

Biological Activity

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone (CAS No. 1405760-98-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran moiety linked to a pyrrolidine ring, which contributes to its pharmacological properties. The molecular formula is C13H13N1O2C_{13}H_{13}N_{1}O_{2}, indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological interactions.

Research indicates that benzofuran derivatives, including this compound, exhibit various mechanisms of action:

  • Antiproliferative Activity : Studies have shown that benzofuran derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives demonstrated potency against multiple cancer cell lines, including MDA-MB-231 and A549 .
  • Antimicrobial Properties : Benzofuran compounds have been reported to possess significant antimicrobial activity against various pathogens. The presence of hydroxyl and methoxy groups enhances their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Biological Activity Overview

The biological activities of benzofuran derivatives can be summarized in the following table:

Activity Type Description References
AnticancerInduces apoptosis in cancer cells through ROS generation and mitochondrial dysfunction .
AntimicrobialEffective against M. tuberculosis and other bacterial strains with low MIC values .
Anti-inflammatoryExhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
AntidiabeticShows potential in lowering blood glucose levels in diabetic models .

Case Studies

  • Anticancer Activity : A study involving the synthesis of various benzofuran derivatives found that those with specific substitutions exhibited enhanced antiproliferative activity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The most potent compound showed a 14-fold increase in activity compared to less substituted analogs .
  • Antimicrobial Efficacy : In a series of tests against M. tuberculosis, certain benzofuran derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/mL, indicating strong antimycobacterial activity . Compounds with ortho-hydroxyl substitutions were particularly effective.
  • Mechanistic Insights : Research highlighted that compounds like this compound induce apoptosis via ROS-mediated pathways, disrupting mitochondrial function and activating caspases . This mechanism underscores the potential for developing targeted therapies for resistant cancer types.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Diversity and Core Modifications

The target compound’s 3-hydroxypyrrolidine group distinguishes it from other benzofuran-2-yl methanones. Key analogs include:

  • Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone (8g): Features a benzo[d]oxazole substituent, synthesized in 87–99% yield with a melting point of 167–169°C .
  • (3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone: Contains alkoxy, nitro, and phenyl groups, demonstrating antimicrobial and antioxidant activities .
Table 1: Structural and Physical Comparison
Compound Core Structure Substituents Melting Point (°C) Synthesis Yield (%)
Target Compound Benzofuran-2-yl methanone 3-Hydroxypyrrolidin-1-yl N/A N/A
Compound 281 Benzofuran-2-yl methanone Imidazole, pyridin-3-yl N/A N/A
Compound 8g Benzofuran-2-yl methanone Benzo[d]oxazol-2-yl 167–169 87–99
(3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone Benzofuran-2-yl methanone Alkoxy, nitro, phenyl N/A >90 (ionic liquids)

Key Research Findings and Implications

Substituent Impact : The 3-hydroxypyrrolidine group may enhance solubility via hydrogen bonding but could reduce receptor affinity compared to imidazole or oxazole substituents .

Activity-Substituent Relationships :

  • Nitro and alkoxy groups improve antimicrobial activity .
  • Pyrrolidine derivatives exhibit moderate bioactivity, necessitating structural optimization for therapeutic applications .

Synthetic Advancements: High-yield, eco-friendly methods (e.g., ionic liquids) are viable for scalable production of benzofuran methanones .

Preparation Methods

Catalyst-Free Cyclization Approaches

Recent advances highlight catalyst-free methods for synthesizing benzofuran cores, which are environmentally benign and efficient. For instance, hydroxyl-substituted aryl alkynes undergo intramolecular cyclization in acetonitrile without catalysts, producing benzofuran rings in good yields (33–84%). This method involves:

  • Deprotonation of hydroxyl groups.
  • Epoxide ring-opening or nucleophilic attack to form intermediates.
  • Intramolecular cyclization followed by elimination of water to yield benzofuran derivatives.

Potassium Carbonate Mediated Alkylation

Potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetone is commonly used to facilitate nucleophilic substitution reactions to form benzofuran derivatives. For example, phenacyl bromides react with hydroxy-substituted aromatic ketones in the presence of K2CO3 to form benzofuran-2-ylmethanone derivatives.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
Benzofuran core formation Hydroxy-substituted aryl alkynes, no catalyst Acetonitrile Room temp 33–84 Catalyst-free intramolecular cyclization via deprotonation and ring closure
Alkylation to form methanone Phenacyl bromide + 2’-hydroxyacetophenone + K2CO3 DMF 80 °C High Formation of benzofuran-2-ylmethanone derivatives; reaction time ~5 h
Reduction of nitro to amino SnCl2·2H2O, methanol Methanol 60 °C Good Conversion of nitro group to amino for further functionalization
Attachment of pyrrolidine moiety Reaction of benzofuran-2-ylmethanone with 3-hydroxypyrrolidine Pyridine or DMF Mild heating Moderate to high Nucleophilic substitution/condensation; base-mediated to favor amide bond formation

Research Findings and Notes

  • The use of potassium carbonate as a base is pivotal in several steps, notably in alkylation and nucleophilic substitution reactions, due to its mild basicity and ability to deprotonate hydroxyl groups effectively.
  • Solvent choice (DMF, acetone, pyridine) significantly influences reaction rates and selectivity. DMF is preferred for alkylation due to its polar aprotic nature, enhancing nucleophilicity.
  • The benzofuran ring formation can be achieved via multiple synthetic routes including electrochemical methods, interrupted Pummerer reactions, and Wittig reactions, but catalyst-free cyclization remains a straightforward and green approach.
  • Yields for benzofuran derivatives vary widely depending on substituents and reaction conditions but generally fall in the 33–94% range, with optimized protocols achieving yields above 80%.
  • Isomerism (cis/trans, syn/anti) can occur in intermediates, which may affect purification and final product properties.

Q & A

Q. What are the recommended methodologies for synthesizing Benzofuran-2-yl(3-hydroxyprolidin-1-yl)methanone?

Answer: The synthesis typically involves condensation-cyclization reactions. For example, benzofuran derivatives can be prepared via:

  • Condensation of resorcinol derivatives with acetic acid in the presence of ZnCl₂ to form intermediates like 1-(2,4-dihydroxyphenyl)ethanone .
  • O-Alkylation with propargyl bromide under basic conditions (K₂CO₃), achieving high yields (~90%) .
  • Cyclization with phenacyl bromide to form benzofuran scaffolds, followed by functionalization with pyrrolidine moieties .
  • Purification via column chromatography using EtOAc/petroleum ether (3:7), yielding >90% purity .

Q. Table 1: Example Synthetic Parameters

StepReagents/ConditionsYield/PurityReference
O-AlkylationK₂CO₃, propargyl bromide90% yield
CyclizationPhenacyl bromide, K₂CO₃85–93% yield
ChromatographyEtOAc/petroleum ether (3:7)>90% purity

Q. How is the crystal structure of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone determined?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Structure refinement using SHELX software (e.g., SHELXL for small molecules), achieving R-factors <0.05 .
  • Validation of bond lengths (mean σ ~0.002 Å) and angles against crystallographic databases .

Note: SHELX remains widely used despite newer alternatives due to its robustness in handling twinned data and high-resolution structures .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H NMR : Signals for benzofuran protons appear at δ 7.3–7.8 ppm, while pyrrolidine protons resonate at δ 3.0–3.5 ppm .
  • Elemental analysis : Confirm molecular formula (e.g., C₁₈H₁₆O₅ requires C: 69.22%, H: 5.16%) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at 267.24 m/z for related compounds) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

Answer:

  • Data quality assessment : Check for twinning or disordered atoms using SHELXD .
  • Alternative refinement software : Cross-validate with programs like OLEX2 or PHENIX.
  • Occupancy adjustment : Partially occupied atoms (e.g., solvent molecules) can be modeled iteratively .

Case Study: A benzofuran derivative (R-factor = 0.032) required iterative SHELXL refinement to resolve pyrrolidine ring disorder .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Answer:

  • Functional group modulation : Replace the 3-hydroxypyrrolidine group with substituted amines to enhance binding affinity .
  • In vitro assays : Test α-amylase inhibition (IC₅₀) or cytotoxicity (e.g., MTT assay) using standardized protocols .
  • Computational modeling : Dock the compound into target proteins (e.g., α-amylase) using AutoDock Vina to predict binding modes .

Q. Table 2: Example Bioactivity Data

ModificationAssay TypeResult (IC₅₀)Reference
3-Hydroxypyrrolidineα-Amylase12.5 µM
4-Nitrophenyl substitutionCytotoxicity>50 µM (safe)

Q. How do solvent systems and green chemistry approaches impact synthesis efficiency?

Answer:

  • PEG-400/ultrasound : Reduces reaction time by 50% compared to traditional heating (e.g., 2 hr vs. 4 hr) .
  • Aqueous micellar systems : Improve atom economy (e.g., 85% yield in water vs. 70% in organic solvents) .

Key Trade-off : While green solvents enhance sustainability, they may reduce yield in stereosensitive reactions .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Purification bottlenecks : Chromatography is impractical at scale; switch to recrystallization (e.g., MeOH/H₂O) .
  • Byproduct control : Optimize stoichiometry (e.g., 1.2:1 molar ratio of phenacyl bromide to benzofuran precursor) to minimize side products .

Methodological Notes

  • References : All data are derived from peer-reviewed journals, crystallographic databases, and validated synthetic protocols.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone
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